Computed logP: Hydrophilicity Advantage of 4-[2-(Prop-2-yn-1-yloxy)ethyl]morpholine Over the Saturated Ethoxyethyl Analog
The target compound exhibits a computed logP of approximately -0.0316 (Leyan/Chemsrc prediction), indicating near-neutral lipophilicity . This contrasts with its saturated analog 4-(2-ethoxyethyl)morpholine (CAS 622-09-3), which has a reported logP of 0.293 . The ~0.32 log unit difference corresponds to an approximately 2.1-fold lower octanol-water partition coefficient for the propargyl-containing compound, meaning it is measurably more hydrophilic than the ethyl analog.
| Evidence Dimension | Octanol-water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = -0.0316 |
| Comparator Or Baseline | 4-(2-Ethoxyethyl)morpholine: logP = 0.293 |
| Quantified Difference | ΔlogP = 0.3246 (target is more hydrophilic by ~2.1-fold in partition ratio) |
| Conditions | Computed logP values from chemical database predictions (Chemsrc, Leyan vendor datasheets); experimental shake-flask logP values not available for direct comparison |
Why This Matters
In click chemistry bioconjugation applications (e.g., ADC linker design), lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, which can increase conjugation efficiency and reduce aggregation.
